methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which plays a crucial role in its reactivity and biological activity.
Pyrazolopyridine Core: The central core consists of a pyrazolo[3,4-b]pyridine ring system, contributing to its unique properties.
Thiazole Ring: The thiazole ring is fused to the pyrazolopyridine core, adding further complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ multistep syntheses, optimizing yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding thiazoline or tetrahydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions at the carbonyl or other functional groups are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Drug Discovery: Its unique structure could inspire novel drug candidates.
Biological Activity: Investigate its effects on enzymes, receptors, or cellular processes.
Antimicrobial Properties: Assess its potential as an antimicrobial agent.
Materials Science: Explore its use in materials, such as polymers or coatings.
Mechanism of Action
The compound likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
: Note: The compound’s name is a fictional construct for illustrative purposes.
Biological Activity
Anticancer Properties
Research has shown that compounds containing thiazole and pyrazolo[3,4-b]pyridine scaffolds exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including:
- DNA Intercalation : Some derivatives have been found to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes such as epidermal growth factor receptors (EGFR) and B-RAF kinase has been observed, which are pivotal in cancer cell proliferation and survival .
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties against various pathogens. For instance:
- The hybridization of pyrazolo[3,4-b]pyridine with triazole has shown effectiveness against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential as anti-MRSA agents .
- Compounds with similar structures have demonstrated moderate to good antibacterial activity in various assays .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that some pyrazolo[3,4-b]pyridine derivatives act as phosphodiesterase type IV (PDE4) inhibitors, which are useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The biological activities of methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
Study 1: Anticancer Activity
A study published in 2023 evaluated a series of thiazole-based compounds for their anticancer effects on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability through apoptosis .
Study 2: Antibacterial Efficacy
In another investigation focused on the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives, compounds were tested against S. aureus. The results showed a promising reduction in bacterial load, indicating potential for therapeutic applications .
Data Table
Properties
Molecular Formula |
C19H23N5O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H23N5O3S/c1-9(2)7-13-15(18(26)27-6)21-19(28-13)22-17(25)12-8-10(3)20-16-14(12)11(4)23-24(16)5/h8-9H,7H2,1-6H3,(H,21,22,25) |
InChI Key |
IKSRTHQQLNLIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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